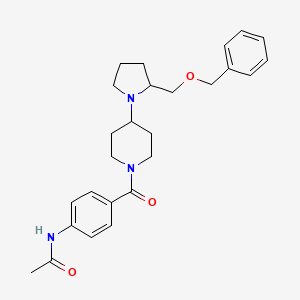
N-(4-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups, including a pyrrolidine ring, a piperidine ring, a benzyl group, and an acetamide group. These groups can contribute to the compound’s physicochemical properties and biological activity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the pyrrolidine and piperidine rings might undergo reactions involving the nitrogen atom, such as alkylation or acylation .Applications De Recherche Scientifique
RuO4-mediated Oxidation Reactions
RuO4-mediated oxidation of N-benzylated tertiary amines demonstrates the role of such compounds in synthesizing lactams and benzoyl derivatives through oxidative processes. This study shows the oxidation of N-benzylmorpholine, -piperidine, and -pyrrolidine, highlighting the chemical reactivity of related structures in forming valuable chemical intermediates (Petride et al., 2004).
Synthesis of N-Methyl-2-Benzoylmethylsulfanyl Compounds
A one-pot cyclocondensation involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone led to the synthesis of alternative products, including N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide. This study underlines the compound's role in generating heterocyclic compounds with potential pharmacological applications (Krauze et al., 2007).
Oxindole Synthesis via Palladium-catalyzed CH Functionalization
The compound plays a pivotal role in the synthesis of oxindoles through palladium-catalyzed CH functionalization, showcasing its utility in medicinal chemistry synthesis. This process is vital for producing compounds that can inhibit the Serine palmitoyl transferase enzyme, demonstrating the compound's importance in developing new medicinal agents (Magano et al., 2014).
Photochemical Synthesis of N-arylacetyl Lactams
The photochemical formation of N-arylacetyl lactams from corresponding N-phenylglyoxylic acid derivatives elucidates the compound's application in synthesizing lactams. This process involves the possible formation and cleavage of a cyclic ether, leading to the 1, 4-transfer of a carbonyl group, which is crucial for developing pharmaceutical intermediates (Jiang et al., 2013).
Unique Oxidation Reactions of Amides
The oxidation of N-acyl cyclic amines with RuIVtetraarylporphyrin and pyridine N-oxides directly yields N-acyl amino acids via oxidative C-N bond cleavage. This novel reaction type, which selectively cleaves the C-N bond at the less substituted carbon, underscores the compound's significance in organic synthesis and potential pharmacological applications (Ito et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3/c1-20(30)27-23-11-9-22(10-12-23)26(31)28-16-13-24(14-17-28)29-15-5-8-25(29)19-32-18-21-6-3-2-4-7-21/h2-4,6-7,9-12,24-25H,5,8,13-19H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRJNHCLJDDZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCCC3COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2915600.png)
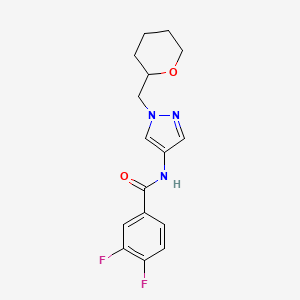
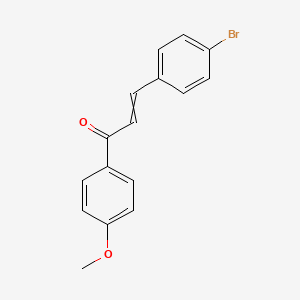
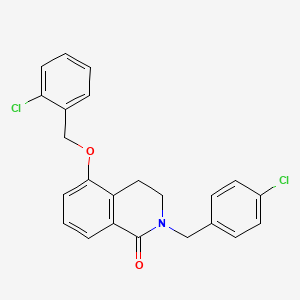
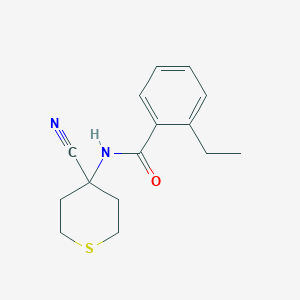
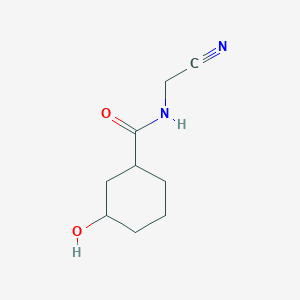
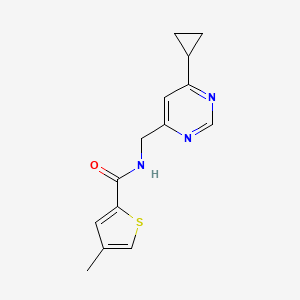
![2-((2-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915612.png)
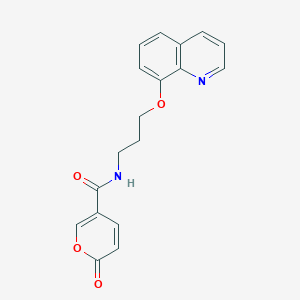
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-fluorobenzamide](/img/structure/B2915617.png)
![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2915620.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2915621.png)
![(Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+)](/img/structure/B2915622.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2915623.png)